molecular formula C24H22N2O3 B1681153 (Z)-3-(2,4-二甲基-5-((2-氧代-6-苯基吲哚啉-3-亚甲基)-1H-吡咯-3-基)丙酸

(Z)-3-(2,4-二甲基-5-((2-氧代-6-苯基吲哚啉-3-亚甲基)-1H-吡咯-3-基)丙酸

货号 B1681153
分子量: 386.4 g/mol
InChI 键: APYYTEJNOZQZNA-MOSHPQCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

SU 16f has several scientific research applications:

作用机制

SU 16f exerts its effects by selectively inhibiting the PDGFRβ receptor. This inhibition blocks the signaling pathways that promote cell proliferation and migration. The compound also affects the expression of various proteins involved in cell survival and apoptosis, such as AKT, Bcl-xl, Bcl-2, and Bax .

生化分析

Biochemical Properties

SU 16F plays a significant role in biochemical reactions by selectively inhibiting PDGFRβ. The compound exhibits an IC50 value of 10 nM for PDGFRβ, demonstrating its high potency . Additionally, SU 16F shows selectivity over other receptors such as VEGFR2, FGFR1, and EGFR, with IC50 values of 140 nM, 2.29 μM, and >10,000-fold, respectively . The interaction between SU 16F and PDGFRβ involves the binding of the compound to the receptor’s active site, thereby preventing the receptor’s activation and subsequent downstream signaling.

Cellular Effects

SU 16F exerts various effects on different cell types and cellular processes. In vitro studies have shown that SU 16F inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) and NIH3T3 cells with an IC50 value of 0.11 μM . The compound also blocks the promoting role of gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned medium in gastric cancer cell proliferation and migration . Furthermore, SU 16F treatment leads to the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA, indicating its impact on epithelial-mesenchymal transition (EMT) markers .

Molecular Mechanism

The molecular mechanism of SU 16F involves its binding to the PDGFRβ receptor, thereby inhibiting its activation. This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways . By blocking these pathways, SU 16F effectively reduces cell proliferation, migration, and survival. Additionally, SU 16F treatment results in the downregulation of anti-apoptotic proteins such as Bcl-xl and Bcl-2, and the upregulation of pro-apoptotic protein Bax .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SU 16F have been observed to change over time. The compound is stable when stored at -20°C for up to three years in its powdered form . In vitro studies have shown that SU 16F maintains its inhibitory effects on PDGFRβ activation and cell proliferation for at least eight hours . Long-term studies have indicated that prolonged exposure to SU 16F can lead to sustained inhibition of cell proliferation and migration, as well as changes in gene expression related to EMT and apoptosis .

Dosage Effects in Animal Models

The effects of SU 16F vary with different dosages in animal models. Studies have shown that low doses of SU 16F effectively inhibit tumor growth and metastasis without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

SU 16F is involved in various metabolic pathways, primarily through its interaction with PDGFRβ. The compound’s inhibition of PDGFRβ affects the receptor’s downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting PDGFRβ, SU 16F disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels.

Transport and Distribution

Within cells and tissues, SU 16F is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell permeability allows it to effectively reach its target receptor, PDGFRβ, and exert its inhibitory effects . Additionally, SU 16F’s distribution within tissues is influenced by its solubility and stability, which ensure its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of SU 16F is primarily within the cytoplasm, where it interacts with PDGFRβ. The compound’s activity and function are influenced by its localization, as it needs to reach the receptor’s active site to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing SU 16F to specific cellular compartments, ensuring its effective interaction with PDGFRβ.

准备方法

The synthesis of SU 16f involves the preparation of substituted indolin-2-ones. The synthetic route typically includes the following steps:

Industrial production methods for SU 16f are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

SU 16f undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indolin-2-one ring.

    Substitution: SU 16f can undergo substitution reactions where functional groups on the indolin-2-one ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

SU 16f is unique in its high selectivity for PDGFRβ compared to other similar compounds. Some similar compounds include:

SU 16f stands out due to its specific inhibition of PDGFRβ and its applications in both cancer and cardiovascular research.

属性

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYTEJNOZQZNA-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Reactant of Route 2
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Reactant of Route 3
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid

Q & A

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。